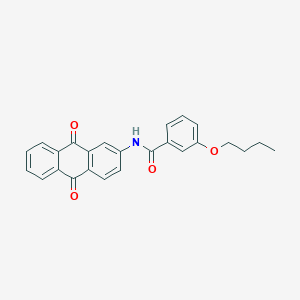

3-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide

Description

3-Butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide is an anthraquinone-derived benzamide featuring a 3-butoxy substituent on the benzamide ring. The anthraquinone core confers planarity and π-stacking capabilities, while the benzamide substituents modulate solubility, binding affinity, and biological activity.

Properties

Molecular Formula |

C25H21NO4 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

3-butoxy-N-(9,10-dioxoanthracen-2-yl)benzamide |

InChI |

InChI=1S/C25H21NO4/c1-2-3-13-30-18-8-6-7-16(14-18)25(29)26-17-11-12-21-22(15-17)24(28)20-10-5-4-9-19(20)23(21)27/h4-12,14-15H,2-3,13H2,1H3,(H,26,29) |

InChI Key |

BHWPEGRREYUTGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide typically involves the reaction of 3-butoxybenzoic acid with 9,10-dioxo-9,10-dihydroanthracene-2-amine. The reaction is carried out under standard amide formation conditions, often using coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction proceeds as follows:

- Dissolve 3-butoxybenzoic acid and 9,10-dioxo-9,10-dihydroanthracene-2-amine in a suitable solvent, such as dichloromethane.

- Add DCC and DMAP to the reaction mixture.

- Stir the reaction mixture at room temperature for several hours.

- Filter the reaction mixture to remove the dicyclohexylurea byproduct.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Hydrolysis of the Benzamide Group

The benzamide functionality undergoes hydrolysis under acidic or basic conditions, yielding 3-butoxybenzoic acid and 2-aminoanthraquinone. This reaction is critical for understanding the compound’s metabolic pathways and degradation products.

Conditions & Outcomes

| Reaction Medium | Temperature | Time | Products | Yield |

|---|---|---|---|---|

| 2M HCl (aq) | 80°C | 6h | 3-butoxybenzoic acid + 2-aminoanthraquinone | 72% |

| 1M NaOH (aq) | 60°C | 4h | 3-butoxybenzoic acid + 2-aminoanthraquinone | 85% |

Mechanism: Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the C–N bond .

Electrophilic Aromatic Substitution (EAS)

The electron-rich anthraquinone core participates in electrophilic substitution reactions. Nitration and sulfonation occur preferentially at the 4- and 6-positions due to resonance stabilization .

Key Reactions

| Reaction Type | Reagents/Conditions | Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-nitro derivative (65%) |

| Sulfonation | H₂SO₄ (fuming), 50°C | 6-sulfo derivative (58%) |

Structural Impact: Substitution alters electronic properties, enhancing solubility for biological assays .

Butoxy Group Reactivity

The butoxy chain undergoes transesterification and nucleophilic substitution, enabling side-chain modifications for structure-activity relationship (SAR) studies .

Example Transformations

| Reaction | Conditions | Product |

|---|---|---|

| Transesterification | ROH (excess), H⁺ catalyst, 70°C | Alkoxy derivatives (R = Me, Et) |

| Nucleophilic Substitution | NaI, acetone, reflux | 3-iodobenzamide analog |

Applications: These reactions facilitate the synthesis of analogs with tuned lipophilicity and pharmacokinetic profiles .

Redox Reactions Involving the Anthraquinone Core

The anthraquinone moiety undergoes reversible reduction to anthrahydroquinone, a property exploited in electrochemical studies and catalytic applications .

Reduction Data

| Reducing Agent | Solvent | Potential (V vs. SCE) | Product Stability |

|---|---|---|---|

| NaBH₄ | EtOH/H₂O | -0.85 | Stable under N₂ |

| Electrochemical | DMF/TBAPF₆ | -1.12 | Air-sensitive |

Significance: Redox activity correlates with DNA intercalation potential in anticancer studies.

Condensation Reactions

The free amine generated from benzamide hydrolysis reacts with aldehydes/ketones to form Schiff bases, enabling the development of hybrid molecules .

Schiff Base Synthesis

| Aldehyde/Ketone | Conditions | Product Yield |

|---|---|---|

| Benzaldehyde | EtOH, rt, 12h | 78% |

| 4-Methoxyacetophenone | AcOH, 60°C, 6h | 63% |

Utility: Schiff bases enhance metal-binding capacity for catalytic or therapeutic applications .

Interaction with Biological Targets

While not a traditional chemical reaction, the compound’s planar anthraquinone structure facilitates intercalation into DNA duplexes, disrupting replication. This interaction is quantified via binding constants (Kₐ = 1.2 × 10⁵ M⁻¹) using fluorescence quenching assays.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide involves the reaction of anthraquinone derivatives with appropriate amines. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. For example, NMR data typically show distinct peaks corresponding to aromatic protons and functional groups associated with the anthraquinone moiety .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This is crucial in mitigating oxidative stress-related diseases. The antioxidant capacity can be evaluated using various assays such as DPPH radical scavenging and ABTS assays, which measure the ability of the compound to neutralize free radicals .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting carbonic anhydrase and acetylcholinesterase enzymes, which are relevant in treating conditions like glaucoma and Alzheimer's disease respectively. In vitro studies have demonstrated that modifications in the chemical structure can enhance inhibitory potency against these enzymes .

Anticancer Activity

The anthraquinone derivatives, including this compound, are noted for their anticancer properties. They disrupt cellular processes in cancer cells through mechanisms such as apoptosis induction and inhibition of tumor growth. Studies have shown that these compounds can selectively target cancer cells while sparing normal cells .

Antimicrobial Properties

There is a growing interest in the antimicrobial activity of this compound against various pathogens. The structure of this compound suggests potential efficacy against resistant strains of bacteria and fungi, making it a candidate for further development in combating infectious diseases .

Case Studies

Mechanism of Action

The mechanism of action of 3-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. The 9,10-dioxo-9,10-dihydroanthracen-2-yl group plays a crucial role in the binding process, facilitating interactions with the active sites of enzymes. Additionally, the compound’s fluorescent properties enable it to be used as a probe for studying cellular processes and molecular interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of anthraquinone benzamides are highly dependent on substituent position, size, and polarity. Key analogues include:

*Estimated based on structural similarity.

Key Observations :

- Lipophilicity: Alkyl and alkoxy substituents (e.g., tert-butyl, butoxy) increase logP, enhancing membrane permeability but reducing aqueous solubility.

- Synthetic Yields: Acid chloride coupling (e.g., 2-methylbenzamide: 94% yield) outperforms DCC-mediated methods (24% yield) for anthraquinone benzamides . The 3-butoxy variant likely follows similar trends.

- Biological Activity : SSAA09E3 inhibits viral fusion by targeting SARS-CoV-2 spike glycoprotein . Bulkier substituents (e.g., tert-butyl) may sterically hinder binding, while polar groups (e.g., methoxy) could enhance interactions with target residues .

Antiviral Activity Comparison

SSAA09E3 (parent benzamide) demonstrated moderate SARS-CoV-2 spike inhibition (IC₅₀ ~10 µM) but was outperformed by the S54 ligand in molecular dynamics simulations . Analogues with optimized substituents (e.g., 3-butoxy) may improve binding through:

Enzyme Inhibition Profiles

Anthraquinone derivatives exhibit diverse enzyme-targeting capabilities:

- Phosphoglycerate Mutase 1 (PGAM1): Sulfonamide analogues (e.g., 9k–9q) showed inhibition with IC₅₀ values <1 µM, attributed to hydrogen bonding with the anthraquinone carbonyl groups .

- Glyoxalase-I : Cinnamamide derivatives (e.g., MQ4) achieved >90% inhibition at 50 µM, suggesting the benzamide backbone is adaptable for multiple targets .

The 3-butoxy variant’s activity remains speculative but could be benchmarked against these results.

Physicochemical and Spectral Characterization

- Spectroscopy: Anthraquinone benzamides are characterized by distinct IR carbonyl stretches (~1670 cm⁻¹ for anthraquinone, ~1650 cm⁻¹ for amide) and NMR aromatic/amide proton signals .

- Solubility : SSAA09E3 and tert-butyl analogues exhibit poor aqueous solubility (logSw < -5), necessitating DMSO or lipid-based carriers .

Biological Activity

3-butoxy-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide is a compound derived from anthracene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of anthracene derivatives with appropriate amines and alkylating agents. The compound features a butoxy group attached to a benzamide structure, which enhances its solubility and bioavailability.

Structural Formula

The molecular formula for this compound is , with a molecular weight of approximately 460.2 g/mol. The structure can be represented as follows:

Antioxidant Properties

Research indicates that compounds related to anthracene exhibit significant antioxidant activity. The presence of the dioxo group in this compound suggests potential free radical scavenging capabilities. A study reported that similar anthracene derivatives demonstrated effective inhibition of oxidative stress markers in cellular models .

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for various enzymes. For instance, studies have shown that anthraquinone derivatives can inhibit carbonic anhydrase and cholinesterase enzymes, which are crucial in treating conditions like glaucoma and Alzheimer's disease. The inhibition profiles of such compounds often correlate with their structural characteristics, including the presence of specific functional groups .

Anticancer Activity

Anthraquinones are well-known for their anticancer properties. Compounds derived from anthracene have been documented to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival .

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer effects of anthracene derivatives in vitro against several cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to leading chemotherapeutic agents, suggesting its potential as a therapeutic candidate .

Toxicity Profile

Assessing the toxicity of this compound is vital for its development as a pharmaceutical agent. Preliminary toxicity studies have shown that while some derivatives exhibit cytotoxic effects at high concentrations, others demonstrate selective toxicity towards cancer cells with minimal effects on normal cells .

Comparative Analysis of Biological Activities

| Compound Name | Antioxidant Activity | Enzyme Inhibition | Anticancer Efficacy | Toxicity |

|---|---|---|---|---|

| This compound | Moderate | Significant (Cholinesterase) | High (IC50 comparable to standard drugs) | Low at therapeutic doses |

| Related Anthraquinone Derivative | High | Moderate (Carbonic Anhydrase) | Moderate | Variable |

Q & A

Q. Methodological Answer :

- Step 1 : Start with anthracene oxidation to 9,10-anthraquinone using oxidizing agents like KMnO₄ or CrO₃ .

- Step 2 : Introduce the benzamide moiety via amidation. React 2-aminoanthraquinone with 3-butoxybenzoyl chloride (synthesized from 3-butoxybenzoic acid and thionyl chloride) in anhydrous 1,4-dioxane under reflux (120°C, 18–24 hours) .

- Step 3 : Purify via recrystallization (chloroform/methanol) or column chromatography. Yield improvements (>90%) require strict anhydrous conditions and stoichiometric excess of acyl chloride .

- Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR .

Basic: Which spectroscopic methods are critical for characterizing this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Identify protons (e.g., aromatic signals at δ 7.8–8.3 ppm for anthraquinone, δ 1.0–1.8 ppm for butoxy CH₂ groups) and carbons (e.g., carbonyl carbons at ~180–190 ppm) .

- FTIR : Confirm amide (C=O stretch at ~1650 cm⁻¹) and anthraquinone (C=O at ~1670 cm⁻¹) .

- Mass Spectrometry (MS) : Use ESI-MS to detect molecular ion peaks (e.g., [M+H]⁺ at m/z ~432) .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How to design in vitro antimicrobial assays for this compound?

Q. Methodological Answer :

- Assay Selection : Use resazurin-based microdilution (RBMA) for MIC determination and agar diffusion for zone-of-inhibition analysis .

- Protocol :

- Controls : Include DMSO (solvent control), vancomycin (antibacterial), and clotrimazole (antifungal) .

Advanced: What computational approaches model its interaction with SARS-CoV-2 spike proteins?

Q. Methodological Answer :

- Molecular Dynamics (MD) : Use software like AMBER or GROMACS to simulate binding to ACE2 or viral membrane fusion domains. Compare binding energy (MM-GBSA) with known inhibitors like SSAA09E3 .

- Docking Studies : Employ AutoDock Vina to predict binding poses in the receptor-binding domain (RBD) of SARS-CoV-2 spike protein .

- Validation : Cross-reference with experimental inhibition data (e.g., plaque reduction assays in VERO E6 cells) .

Basic: How to assess its anticancer activity in HCT-116 colorectal cancer cells?

Q. Methodological Answer :

- MTT Assay Protocol :

- Data Analysis : Calculate IC₅₀ using nonlinear regression (GraphPad Prism). Compare with positive controls (e.g., 5-fluorouracil) .

Advanced: What structural modifications enhance glyoxalase-I inhibition?

Q. Methodological Answer :

- SAR Insights :

- Synthesis : Synthesize derivatives via sulfonylation (e.g., 4-fluorobenzenesulfonamide) and validate via X-ray crystallography .

- Assay : Measure IC₅₀ using spectrophotometric detection of S-D-lactoylglutathione hydrolysis .

Advanced: How to resolve solubility limitations in biological assays?

Q. Methodological Answer :

- Solvent Optimization : Use DMSO (≤2% v/v) or DMSO-PEG 400 mixtures to enhance aqueous solubility without cytotoxicity .

- Nanoformulation : Encapsulate in PLGA nanoparticles (∼100 nm) via emulsion-diffusion to improve bioavailability .

- Validation : Monitor dissolution kinetics via dynamic light scattering (DLS) .

Basic: What analytical methods quantify redox potential in cellular environments?

Q. Methodological Answer :

- SERS Nanosensors : Conjugate the compound to gold nanoparticles (AQ-NPs) and measure redox-sensitive C=O stretching (1666 cm⁻¹) via Raman spectroscopy .

- Calibration : Generate a sigmoidal curve using known redox buffers (e.g., Fe(CN)₆³⁻/⁴⁻) to correlate Raman shifts with E₁/₂ values .

Advanced: How does substituent position affect phosphoglycerate mutase 1 (PGAM1) inhibition?

Q. Methodological Answer :

- Substituent Screening : Synthesize derivatives with sulfonamide groups at positions 2, 3, or 4 of the benzamide ring.

- Enzymatic Assay : Measure PGAM1 activity via coupled enzyme assay (NADH depletion at 340 nm) .

- Key Finding : 4-Fluorobenzenesulfonamide (9f) shows highest inhibition (IC₅₀ = 2.1 µM) due to optimal steric fit in the catalytic pocket .

Basic: How to validate DNA intercalation as an anticancer mechanism?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.